

Application Note: HPLC Analysis of 6-Bromo-5-nitro-1H-indazole

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Compound of Interest

Compound Name: 6-bromo-5-nitro-1H-indazole

CAS No.: 1351813-02-9

Cat. No.: B1375705

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Introduction

6-Bromo-5-nitro-1H-indazole is a critical heterocyclic building block utilized extensively in the synthesis of kinase inhibitors and other bioactive small molecules. Its structural core—the indazole ring—mimics the purine ring of adenosine triphosphate (ATP), allowing it to anchor effectively within enzyme active sites.

The simultaneous presence of a bromine atom at the C6 position and a nitro group at the C5 position imparts specific electronic and physicochemical properties:

- **Hydrophobicity:** The bromine atom increases lipophilicity (estimated LogP ~2.5–3.0).
- **Acidity/Basicity:** The electron-withdrawing nitro and bromo groups significantly reduce the basicity of the N2 nitrogen (pKa of conjugate acid < 0) and increase the acidity of the N1 proton compared to unsubstituted indazole.

This application note details a robust Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) protocol designed for the purity assessment and quantification of

this compound. Unlike generic screening methods, this protocol addresses the specific solubility and ionization challenges posed by halo-nitro-indazoles.

Method Development & Rationale

Column Selection: The Hydrophobic Interaction

Given the aromatic and hydrophobic nature of **6-bromo-5-nitro-1H-indazole**, a C18 (octadecylsilane) stationary phase is the standard choice. However, not all C18 columns are equal.^[1]

- Recommendation: A column with high carbon load and end-capping (e.g., Waters SunFire C18 or Agilent ZORBAX Eclipse Plus C18) is selected to minimize secondary silanol interactions which can cause peak tailing in nitrogen-containing heterocycles.

Mobile Phase Chemistry: pH Control

Indazoles are amphoteric. However, with strong electron-withdrawing substituents (Br, NO₂), the molecule behaves primarily as a neutral species at acidic pH.

- Modifier: Formic Acid (0.1%) is preferred over phosphate buffers. It maintains the pH ~2.7, ensuring the molecule remains in its neutral, protonated form (suppressing ionization of the acidic NH and preventing interaction with residual silanols). It is also LC-MS compatible, allowing this method to be transferred directly to mass spectrometry for impurity identification.

Detection Wavelength

The nitro group provides strong UV absorption. While 254 nm is standard for aromatic systems, the nitro-indazole scaffold often exhibits a distinct secondary maximum around 220–230 nm and 300–320 nm.

- Strategy: A Diode Array Detector (DAD) is used to monitor 254 nm (quantification) and 300 nm (specificity), verifying peak purity against potential synthesis by-products like regioisomers (e.g., 4-nitro or 6-nitro isomers).

Experimental Protocol

Equipment & Reagents

- HPLC System: Agilent 1260 Infinity II or Waters Alliance e2695 (Quaternary Pump, DAD, Autosampler).
- Column: Agilent ZORBAX Eclipse Plus C18, 4.6 x 100 mm, 3.5 μ m (or equivalent).
- Solvents: HPLC Grade Acetonitrile (ACN), Milli-Q Water, Formic Acid (FA).

Chromatographic Conditions

Parameter	Setting
Mobile Phase A	Water + 0.1% Formic Acid
Mobile Phase B	Acetonitrile + 0.1% Formic Acid
Flow Rate	1.0 mL/min
Column Temp	30°C (Controlled)
Injection Volume	5.0 μ L
Detection	UV at 254 nm (Bandwidth 4 nm), Ref 360 nm
Run Time	20 Minutes

Gradient Program

The following gradient is optimized to separate the target compound from likely polar impurities (early eluting) and highly lipophilic dimers (late eluting).

Time (min)	% Mobile Phase A	% Mobile Phase B	Description
0.00	90	10	Initial Equilibration
2.00	90	10	Isocratic Hold (Polar impurity elution)
12.00	5	95	Linear Gradient to High Organic
15.00	5	95	Wash Step
15.10	90	10	Return to Initial Conditions
20.00	90	10	Re-equilibration

Sample Preparation

- Stock Solution (1.0 mg/mL): Weigh 10 mg of **6-bromo-5-nitro-1H-indazole** into a 10 mL volumetric flask. Dissolve in 100% DMSO or Dimethylformamide (DMF) due to limited water solubility. Sonicate for 5 minutes.
- Working Standard (0.1 mg/mL): Dilute 100 μ L of Stock Solution into 900 μ L of Acetonitrile/Water (50:50 v/v).
 - Note: If precipitation occurs upon adding water, use 100% Acetonitrile as the diluent, but ensure the injection volume is kept low (<5 μ L) to prevent peak distortion.

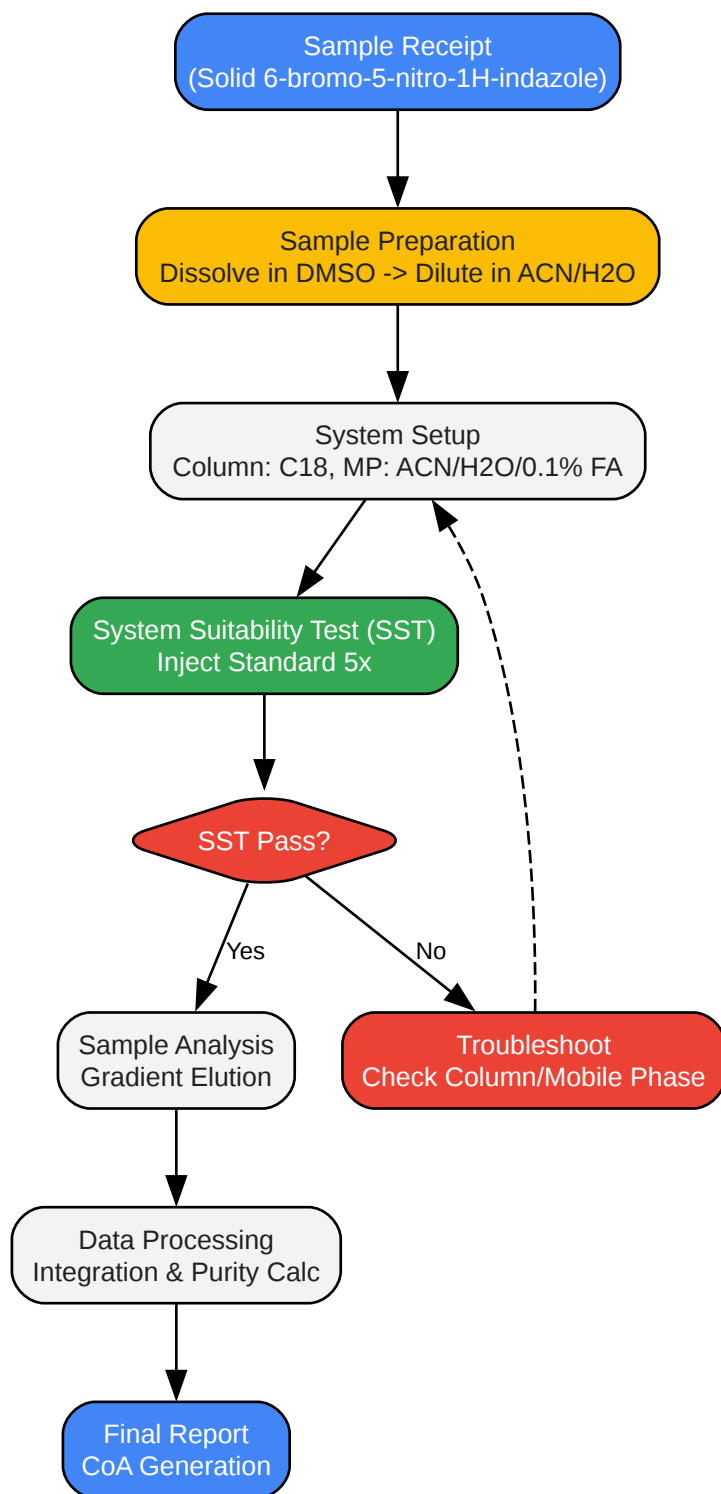
Method Validation Parameters (System Suitability)

To ensure the reliability of the analysis, the following System Suitability Test (SST) criteria must be met before running sample batches.

Parameter	Acceptance Criteria	Rationale
Retention Time (RT)	8.5 ± 0.5 min	Consistent identification.
Tailing Factor ()		Ensures minimal secondary interactions.
Theoretical Plates ()		Ensures column efficiency.
% RSD (Area)	(n=5 injections)	Verifies injector/detector precision.
Resolution ()		Between main peak and nearest impurity.

Workflow Visualization

The following diagram illustrates the logical flow of the analytical lifecycle for this compound, from sample receipt to data reporting.



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Caption: Analytical workflow for the Quality Control of **6-bromo-5-nitro-1H-indazole**.

Troubleshooting Guide

Issue: Peak Tailing (> 1.5)

- Cause: Secondary interactions between the indazole nitrogen and free silanols on the silica support.
- Solution: Increase ionic strength by adding 10 mM Ammonium Formate to the aqueous mobile phase, or switch to a column with better end-capping (e.g., Waters XBridge).

Issue: Split Peak or Shoulder

- Cause: Sample solvent incompatibility. Injecting a sample dissolved in 100% DMSO into a high-aqueous initial gradient can cause the analyte to precipitate momentarily.
- Solution: Reduce injection volume to 1-2 μ L or adjust the sample diluent to match the initial mobile phase (e.g., 10% ACN).

Issue: Retention Time Shift

- Cause: pH fluctuation. The ionization state of nitro-indazoles is sensitive to pH.
- Solution: Ensure Formic Acid is fresh and accurately measured. Verify Mobile Phase A pH is ~2.7.

References

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